2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the 1,2,4-thiadiazine 1,1-dioxide family, characterized by a bicyclic framework comprising a benzene ring fused to a thiadiazine ring. The structure features two sulfonyl groups (1,1-dioxide), a 2,6-dimethylphenyl substituent at position 2, and a 3-methylbenzyl group at position 2. Such substitutions are critical for modulating electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-8-6-11-19(14-16)15-24-20-12-4-5-13-21(20)29(27,28)25(23(24)26)22-17(2)9-7-10-18(22)3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJSYFCQPKUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known as Benzothiadiazine derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C23H22N2O3S
- Molecular Weight : 406.5 g/mol
- CAS Number : 941906-66-7
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the thiadiazine ring is significant for its pharmacological effects, which may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the cytotoxic effects of various thiadiazine derivatives, including the compound . It was found to exhibit significant inhibitory effects on the proliferation of MCF-7 breast cancer cells with a GI50 value indicating strong potency compared to standard chemotherapeutics such as doxorubicin . -
Enzyme Inhibition :
Research into related compounds has shown that benzothiadiazine derivatives can effectively inhibit AChE, leading to increased acetylcholine levels in synapses. This mechanism could be beneficial for treating cognitive decline associated with Alzheimer's disease . -
Antimicrobial Properties :
The compound has shown promising results against various bacterial strains in preliminary screenings, suggesting potential applications in developing new antimicrobial agents .
Scientific Research Applications
The compound 2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family and has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and materials science, highlighting relevant studies and findings.
Antimicrobial Activity
Research has indicated that derivatives of benzo-thiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiadiazine core can enhance antibacterial activity against various strains of bacteria. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into its mechanism of action and structure-activity relationship (SAR) .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Thiadiazines have been linked to the inhibition of inflammatory mediators, suggesting that the compound may serve as a lead for developing new anti-inflammatory agents. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .
Anticancer Activity
There is growing evidence supporting the anticancer activity of thiadiazine derivatives. The compound has been tested in various cancer cell lines, including breast and prostate cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation, making it a candidate for further development as an anticancer therapeutic .
Polymer Chemistry
The unique structural characteristics of this compound allow it to be utilized in polymer synthesis. Its ability to act as a monomer or crosslinker can enhance the mechanical properties of polymers. Research has explored its incorporation into polymer matrices to improve thermal stability and mechanical strength .
Photophysical Properties
The photophysical properties of this compound have been studied for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for use in optoelectronic devices. Studies have focused on optimizing its luminescent properties through structural modifications .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between the target compound and related thiadiazine derivatives:
Key Observations
Core Structure Influence: The benzo[e]-fused thiadiazine in the target compound contrasts with pyrido-fused (e.g., ) or dithiazepine (e.g., ) cores in analogs. Pyrido-fused derivatives () introduce nitrogen heteroatoms, altering electronic properties and solubility.
Substituent Effects :
- The 2,6-dimethylphenyl group in the target compound provides steric hindrance, which may reduce metabolic degradation compared to smaller substituents (e.g., benzoyl in ).
- The 3-methylbenzyl group at position 4 is structurally distinct from the 4-(methylsulfanyl)phenyl group in , which could modulate electron-withdrawing/donating effects and redox stability.
Synthetic Complexity: Thiadiazines with fused aromatic systems (e.g., benzo[e] or pyrido) typically require multi-step syntheses involving cyclization (e.g., NaOMe-mediated cyclization in ). In contrast, non-fused thiazinanes (e.g., ) are synthesized via ring-opening/closure reactions with moderate yields (32–74%).
Research Findings and Data Gaps
- Synthetic Routes: No direct synthesis data exist for the target compound. However, analogous benzo-fused thiadiazines (e.g., ) are synthesized via cyclization of sulfonamide precursors.
- Pharmacological Data : Absent in provided evidence. Structural parallels to and imply possible anticancer or antimicrobial utility, but experimental validation is needed.
- Stability and Reactivity: The 1,1-dioxide moiety (common across all compounds) enhances stability against hydrolysis compared to mono-sulfonyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
